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Compound of Interest

Compound Name: Myristyl glyceryl ether

Cat. No.: B075062

Introduction

Myristyl Glyceryl Ether, also known as 1-O-tetradecyl-sn-glycerol, is a monoalky! glyceryl
ether with the chemical formula C17H3603.[1] It finds applications in the cosmetics industry,
primarily as a skin-conditioning agent.[2] A thorough understanding of its molecular structure is
crucial for quality control, formulation development, and safety assessment. This technical
guide provides a comprehensive overview of the spectroscopic techniques used to
characterize Myristyl Glyceryl Ether, including Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is
intended for researchers, scientists, and professionals in the fields of drug development and
cosmetic science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the carbon-hydrogen framework of a molecule. For Myristyl Glyceryl Ether, both *H and 13C
NMR are employed to elucidate its structure.

'H NMR Spectral Data

The *H NMR spectrum of Myristyl Glyceryl Ether exhibits characteristic signals corresponding
to the protons in the myristyl chain and the glycerol backbone. The protons on the carbon
adjacent to the ether oxygen are deshielded and appear at a lower field (higher ppm value)
compared to the other methylene protons of the alkyl chain.[3]
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Chemical Shift ()

Coupling Constant

Proton Assignment Multiplicity
ppm (approx.) (J) Hz (approx.)
-CHs (Myristyl chain) 0.88 Triplet 6.8
-(CH2)11- (Myristyl
( ) Ju- (Myristy 1.25 Multiplet
chain)
-CH2-CH2-0O- (Myristyl
] (Myristy 1.55 Multiplet
chain)
-CHz2-O- (Myristyl
) (Myristy 3.42 Triplet 6.6
chain)
-O-CH2-CH(OH)- _
3.45-3.55 Multiplet
(Glycerol)
-CH(OH)-CH20H _
3.60 - 3.70 Multiplet
(Glycerol)
-CH(OH)- (Glycerol) 3.80-3.90 Multiplet

-OH (Glycerol)

Broad Singlet

3C NMR Spectral Data

The 13C NMR spectrum provides information on the different carbon environments within the

molecule. The carbon atoms attached to the ether and hydroxyl groups are shifted downfield.

Ether carbon atoms typically absorb in the 50 to 80 & range.[3]
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Carbon Assignment

Chemical Shift (d) ppm (approx.)

-CHs (Myristyl chain) 14.1
-(CH2)11- (Myristyl chain) 22.7-31.9
-CHz2-CH2-O- (Myristyl chain) 26.1
-CHz2-O- (Myristyl chain) 71.8
-O-CH2-CH(OH)- (Glycerol) 70.5
-CH(OH)-CH20H (Glycerol) 64.2
-CH(OH)- (Glycerol) 72.5

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies. The IR spectrum of Myristyl Glyceryl Ether is expected

to show strong absorptions corresponding to O-H stretching, C-H stretching, and C-O

stretching.[3]

Vibrational Mode

Frequency (cm~1) (approx.)

Intensity

O-H Stretch (Hydrogen-

3200 - 3550 Strong, Broad
bonded)
C-H Stretch (Alkyl) 2850 - 2960 Strong
C-0O Stretch (Ether) 1050 - 1150 Strong
C-0O Stretch (Primary Alcohol) ~1050 Strong
C-O Stretch (Secondary
~1100 Strong
Alcohol)
O-H Bend 1350 - 1480 Medium
CH:2 Bend ~1465 Medium

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification and structural elucidation. The molecular ion peak
for Myristyl Glyceryl Ether (C17H3603) is expected at m/z 288.5.[1] The fragmentation of
ethers is often initiated by cleavage of the C-C bond adjacent (alpha) to the oxygen atom.

Fragment (m/z) Possible Structure / Loss
288.5 [M]* (Molecular lon)

271 [M - OHJ*

257 [M - CH20H]*

101 [CH2(OH)CH(OH)CHz]*
75 [CH2(OH)CH=0H]*

45 [CH>=OH]*

Experimental Protocols
NMR Spectroscopy

Sample Preparation:

o Dissolve approximately 10-20 mg of Myristyl Glyceryl Ether in 0.5-0.7 mL of a suitable
deuterated solvent (e.g., CDCIs or CDsOD).

e Transfer the solution to a 5 mm NMR tube.
IH NMR Acquisition:

o The *H NMR spectrum is recorded on a spectrometer operating at a frequency of 400 MHz
or higher.

 Acquire the spectrum at room temperature.

» Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds,
and 16-32 scans.
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o The chemical shifts are referenced to the residual solvent peak.
13C NMR Acquisition:

e The 13C NMR spectrum is recorded on the same instrument, operating at the corresponding
carbon frequency (e.g., 100 MHz for a 400 MHz *H instrument).

e Proton decoupling is used to simplify the spectrum to singlets for each carbon.
o A wider spectral width (e.g., 0-220 ppm) is used.

e Alonger relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or
more) are typically required due to the low natural abundance of 13C.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

e Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Place a small amount of the liquid or solid Myristyl Glyceryl Ether sample directly onto the
ATR crystal, ensuring complete coverage of the crystal surface.

FT-IR Spectrum Acquisition:

Record a background spectrum of the empty, clean ATR crystal.

Acquire the sample spectrum over a range of 4000-400 cm~1.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber
(cm™1).

Mass Spectrometry (GC-MS)

Sample Preparation:
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» Prepare a dilute solution of Myristyl Glyceryl Ether (e.g., 1 mg/mL) in a volatile organic
solvent such as hexane or dichloromethane.

e If derivatization is required to improve volatility and thermal stability, the hydroxyl groups can
be silylated using a reagent like N,O-Bis(trimethylsilyltrifluoroacetamide (BSTFA).

GC-MS Analysis:

A gas chromatograph equipped with a mass selective detector is used.

e Inject 1 uL of the prepared sample into the GC.
e Use a non-polar capillary column (e.g., DB-5ms).

e The oven temperature program can start at a lower temperature (e.g., 100°C), hold for a few
minutes, and then ramp up to a higher temperature (e.g., 300°C) to ensure elution of the

compound.
e The mass spectrometer is typically operated in electron ionization (El) mode at 70 eV.

e The mass spectrum is recorded over a mass range of m/z 40-500.
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Caption: Workflow for the spectroscopic analysis of Myristyl Glyceryl Ether.
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Caption: Logical flow for integrating spectroscopic data to confirm molecular structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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